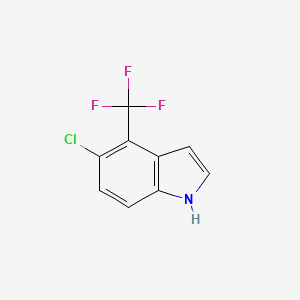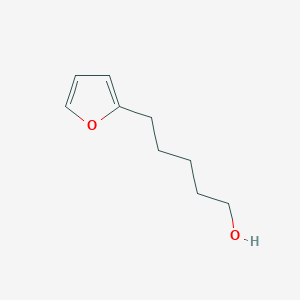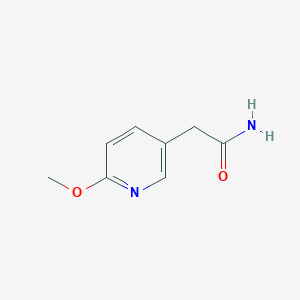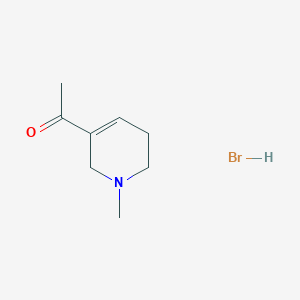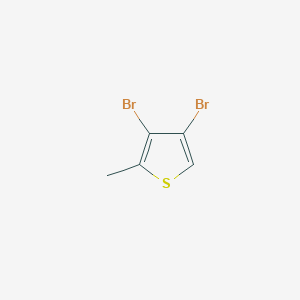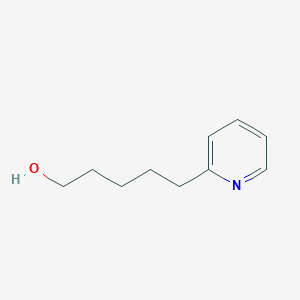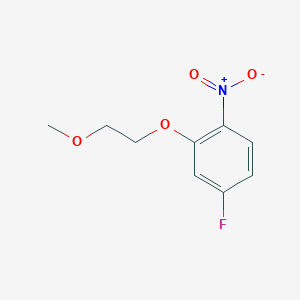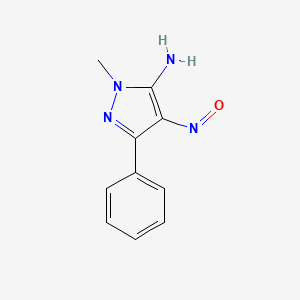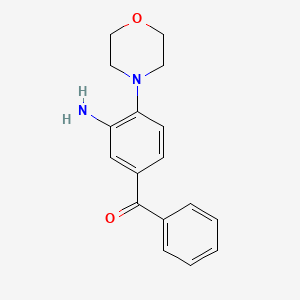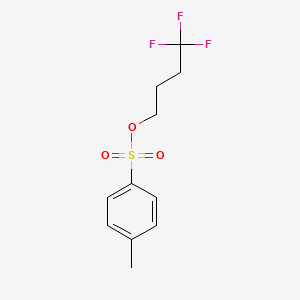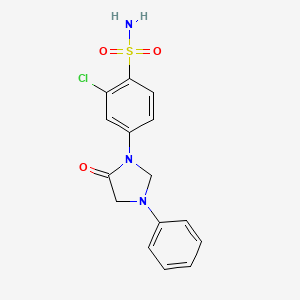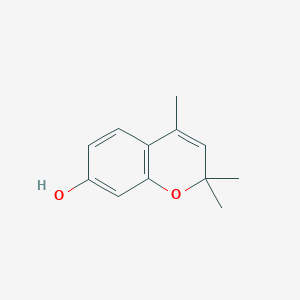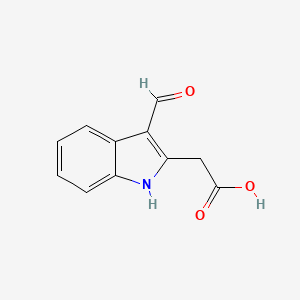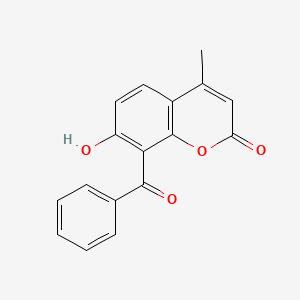
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
The synthesis of 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process may involve the use of green chemistry approaches, such as microwave or ultrasound energy, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced coumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the coumarin ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxycoumarins .
Scientific Research Applications
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb ultraviolet light and emit visible light. This property is utilized in fluorescent labeling and detection applications . Additionally, the compound’s biological activity is linked to its interaction with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7-Hydroxycoumarin (Umbelliferone): Known for its use in fluorescent probes and enzyme assays.
4-Methylumbelliferone: Commonly used in clinical medicine as a choleretic drug.
7-Hydroxy-4-methylcoumarin: Exhibits strong fluorescence and is used in various biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct fluorescence properties and biological activities .
Properties
Molecular Formula |
C17H12O4 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
8-benzoyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H12O4/c1-10-9-14(19)21-17-12(10)7-8-13(18)15(17)16(20)11-5-3-2-4-6-11/h2-9,18H,1H3 |
InChI Key |
RKARRKKWKBCKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


